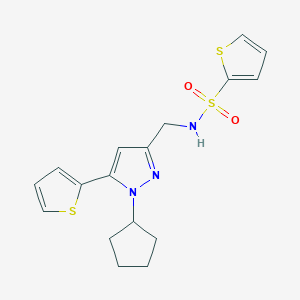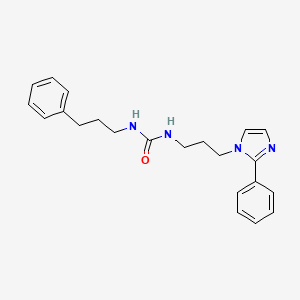
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea
Descripción general
Descripción
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PZM21 and belongs to the class of opioids.
Mecanismo De Acción
The mechanism of action of 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea involves the activation of the mu-opioid receptors in the brain and spinal cord. This activation leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This results in the suppression of pain without causing the adverse effects associated with traditional opioids.
Biochemical and Physiological Effects:
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea has been found to produce potent analgesic effects in animal models of pain. It has also been found to have a long duration of action, which means that it can provide pain relief for an extended period of time. Additionally, it has been found to have a low potential for abuse and addiction, which makes it an attractive candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea in lab experiments include its potent and selective mu-opioid receptor agonist activity, long duration of action, and low potential for abuse and addiction. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for the research and development of 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea. These include:
1. Further optimization of the synthesis method to make it more efficient and cost-effective.
2. Exploration of the compound's potential therapeutic applications beyond pain management, such as in the treatment of addiction and depression.
3. Investigation of the compound's mechanism of action at the molecular level to better understand its pharmacological properties.
4. Development of new formulations and delivery methods to improve the compound's pharmacokinetic properties and increase its therapeutic efficacy.
5. Conducting clinical trials to evaluate the safety and efficacy of the compound in humans.
Aplicaciones Científicas De Investigación
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea has shown potential therapeutic applications in the field of pain management. It has been found to be a potent and selective mu-opioid receptor agonist, which means that it can produce analgesic effects without causing the adverse effects associated with traditional opioids such as respiratory depression, addiction, and tolerance. This makes it an attractive candidate for the development of new pain medications.
Propiedades
IUPAC Name |
1-[3-(2-phenylimidazol-1-yl)propyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c27-22(24-14-7-11-19-9-3-1-4-10-19)25-15-8-17-26-18-16-23-21(26)20-12-5-2-6-13-20/h1-6,9-10,12-13,16,18H,7-8,11,14-15,17H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWUDGXZOVFDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-phenylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



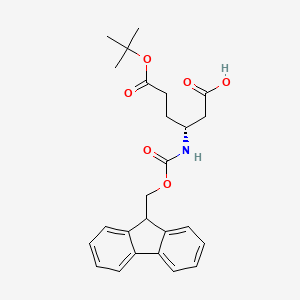
![1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene](/img/structure/B3239640.png)
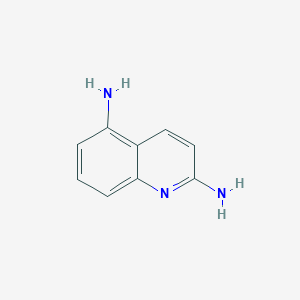
![5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one](/img/structure/B3239647.png)
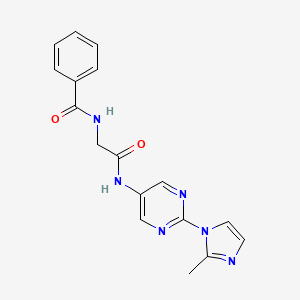

![1-(3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B3239668.png)

![8-(tert-butyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3239678.png)
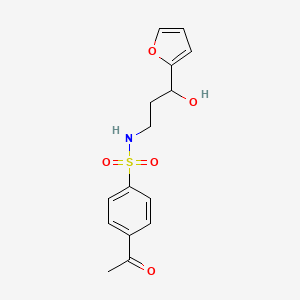
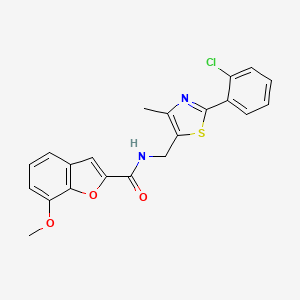
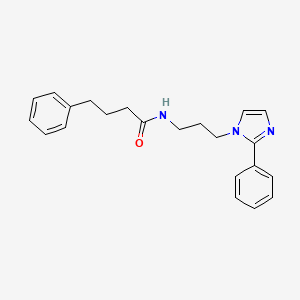
![3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3239736.png)
